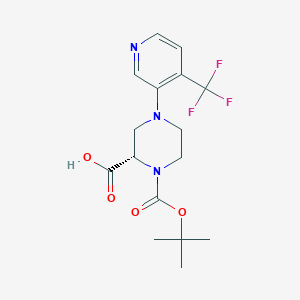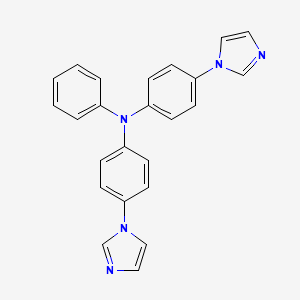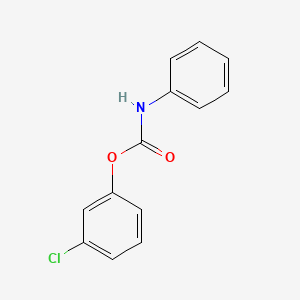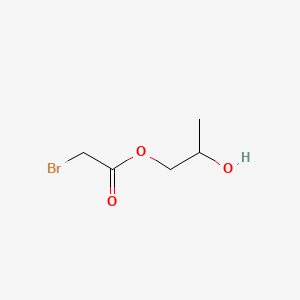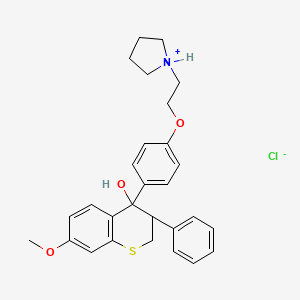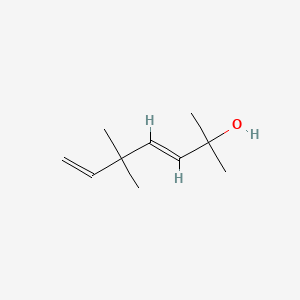![molecular formula C17H19N5O6 B13730382 2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol CAS No. 41541-13-3](/img/structure/B13730382.png)
2,2'-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of azo and dinitrophenyl groups, which contribute to its distinct reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2,4-dinitroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenol under controlled conditions to form the azo compound.
Condensation: The resulting azo compound undergoes condensation with bisethanolamine to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically yield amines and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl compounds.
科学研究应用
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol involves its interaction with molecular targets such as enzymes and receptors. The azo and dinitrophenyl groups play a crucial role in its binding affinity and reactivity, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 2,2’-[[4-[(2,4-Dinitrophenyl)azo]phenyl]imino]bisethanol
- 2,2’-[[4-[(4-Nitrophenyl)azo]phenyl]imino]bisethanol
- 2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol
Uniqueness
2,2’-[[4-[(2,4-Dinitrophenyl)azo]-3-methylphenyl]imino]bisethanol stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its combination of azo and dinitrophenyl groups makes it particularly valuable in various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
41541-13-3 |
|---|---|
分子式 |
C17H19N5O6 |
分子量 |
389.4 g/mol |
IUPAC 名称 |
2-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)-3-methylanilino]ethanol |
InChI |
InChI=1S/C17H19N5O6/c1-12-10-13(20(6-8-23)7-9-24)2-4-15(12)18-19-16-5-3-14(21(25)26)11-17(16)22(27)28/h2-5,10-11,23-24H,6-9H2,1H3 |
InChI 键 |
DYGLYJSNAZJJCB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,5S)-8-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13730303.png)

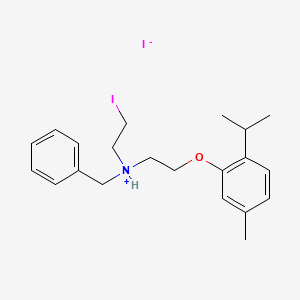

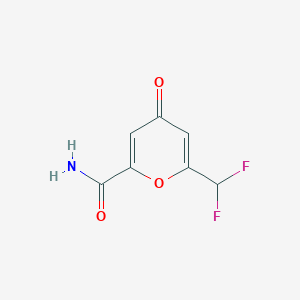
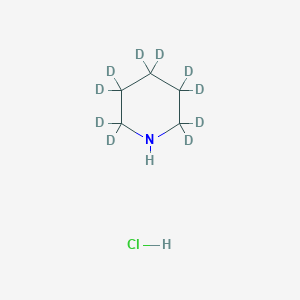
![(3N-[(2S,3S)-2-Amino-3-methyl-pentanoyl]-1,3-thiazolidine)hemifumarate](/img/structure/B13730335.png)
![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
